molecular formula C6H4BF3O2 B107341 2,4,5-Trifluorophenylboronic acid CAS No. 247564-72-3

2,4,5-Trifluorophenylboronic acid

Cat. No.: B107341
CAS No.: 247564-72-3
M. Wt: 175.9 g/mol
InChI Key: KCHHKNCSISEAAE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenylboronic acid (2,4,5-TFPBA) is a boronic acid that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 2,4,5-TFPBA has a wide range of uses, from improving the selectivity of reactions to controlling the rate of reactions. This versatile reagent has become increasingly popular in the scientific community due to its unique properties and its ability to facilitate a variety of reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

2,4,5-Trifluorophenylboronic acid is a key component in various synthesis processes. It plays a crucial role in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for the pharmaceutical industry and material science. The microflow process utilizes Grignard exchange and carboxylation reactions, providing high yield and purity (Deng et al., 2015). Additionally, it is involved in the synthesis of the first unsymmetrical diarylpalladium complex, demonstrating its potential in creating novel metal-organic frameworks and catalysts (Nishihara et al., 2004).

Catalysis

This compound is also recognized for its catalytic properties. It is an effective catalyst for dehydrative condensation between carboxylic acids and amines, making it significant in peptide synthesis and amidation reactions. The ortho-substituent of boronic acid is particularly crucial in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang et al., 2018). In broader terms, arylboron compounds with electron-withdrawing substituents, like this compound, serve as water-tolerant Lewis acid catalysts for various carbon-carbon bond formation reactions, showcasing their versatility in organic synthesis (Kurihara et al., 1998).

Advanced Material Development

The compound is instrumental in the development of advanced materials. For instance, it is involved in the adsorption studies of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials, which are used in pesticide-sensitive membrane electrodes. This signifies its potential in environmental monitoring and agricultural applications (Khan & Akhtar, 2011).

Mechanism of Action

Target of Action

2,4,5-Trifluorophenylboronic acid is a type of boronic acid, which is often used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical reactions. For instance, it is commonly used in Suzuki-Miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound acts as a boron source . The boronic acid reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. In general, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with various biological molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the temperature, the choice of base, and the type of palladium catalyst used . Additionally, the compound should be handled in a well-ventilated environment to minimize exposure to dust .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 2,4,5-Trifluorophenylboronic acid could involve its use in the synthesis of biologically active compounds . It could also be used in the preparation of phenylboronic catechol esters and the determination of Lewis acidity .

Properties

IUPAC Name

(2,4,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHKNCSISEAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382451
Record name 2,4,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-72-3
Record name (2,4,5-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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